molecular formula C21H27N3S B12734429 Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- CAS No. 110435-59-1

Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)-

Cat. No.: B12734429
CAS No.: 110435-59-1
M. Wt: 353.5 g/mol
InChI Key: GIOMJPLTUCADCP-UHFFFAOYSA-N
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Description

Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- is a derivative of phenothiazine, a class of heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a phenothiazine core structure with a 3-(4-ethyl-1-piperazinyl)propyl substituent at the nitrogen atom. Phenothiazine derivatives have been extensively studied for their pharmacological properties, particularly in the treatment of psychiatric disorders and as antiemetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.

    Substitution Reaction: The 3-(4-ethyl-1-piperazinyl)propyl group is introduced via a substitution reaction. This involves the reaction of phenothiazine with 3-chloropropylamine and 4-ethylpiperazine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its antipsychotic, antiemetic, and potential anticancer properties.

    Industry: Utilized in the development of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- involves its interaction with various molecular targets, including:

    Dopamine Receptors: Acts as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects.

    Serotonin Receptors: May also interact with serotonin receptors, contributing to its overall pharmacological profile.

    Other Pathways: Involvement in other neurotransmitter pathways and ion channels, which may explain its diverse biological activities.

Comparison with Similar Compounds

Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different side chain substituents.

    Promethazine: Known for its antihistamine and antiemetic effects, differing in its side chain structure.

    Perphenazine: Shares similar antipsychotic properties but has different substituents at the nitrogen atom.

Uniqueness

The unique 3-(4-ethyl-1-piperazinyl)propyl substituent in phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

110435-59-1

Molecular Formula

C21H27N3S

Molecular Weight

353.5 g/mol

IUPAC Name

10-[3-(4-ethylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C21H27N3S/c1-2-22-14-16-23(17-15-22)12-7-13-24-18-8-3-5-10-20(18)25-21-11-6-4-9-19(21)24/h3-6,8-11H,2,7,12-17H2,1H3

InChI Key

GIOMJPLTUCADCP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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